N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-16-7-6-15(11-17(16)30-2)23-19(28)12-31-20-9-8-18-24-25-21(27(18)26-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBNFUQLUZMCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that includes a triazolopyridazine core and various functional groups that may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is N-(3,4-dimethoxyphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. It has a molecular formula of C21H18FN5O3S and a molecular weight of 433.46 g/mol. The presence of the dimethoxy and fluorophenyl groups suggests enhanced lipophilicity and potential receptor affinity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O3S |
| Molecular Weight | 433.46 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolopyridazine core is known for its potential to inhibit enzymes or modulate receptor activities. Specifically:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation or cancer progression.
- Receptor Modulation : The structural components may enhance binding affinities to specific receptors, influencing signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds in the triazole family, indicating promising results against various pathogens and diseases.
- Antimicrobial Activity : Compounds with similar triazole structures have shown significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
- Cytotoxicity : In vitro studies on human cell lines (e.g., HEK-293) revealed that many derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Computational studies have indicated that the compound can form stable interactions with target proteins involved in disease processes. These studies suggest a potential for high binding affinity due to hydrophobic interactions facilitated by the fluorophenyl group .
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:
- Study on Anti-Tubercular Agents : A series of substituted benzamides were synthesized and tested for anti-tubercular activity. Some exhibited significant inhibition against Mycobacterium tuberculosis, pointing towards the potential application of similar structures in treating tuberculosis .
- Evaluation of Triazole Derivatives : Research on mercapto-substituted 1,2,4-triazoles indicated their role as chemotherapeutic agents with promising activity against cancer cell lines . These findings support the hypothesis that N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may also exhibit anticancer properties.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazolo-pyridazine core or the acetamide-linked phenyl group:
a) Triazolo-Pyridazine Substituents
- 4-Methoxyphenyl () : The methoxy group is electron-donating, which may increase electron density on the triazolo-pyridazine ring. This could alter binding affinity to hydrophobic pockets in enzymes or receptors .
b) Acetamide-Linked Phenyl Substituents
- 3,4-Dimethoxyphenyl (Target Compound and ) : The two methoxy groups improve solubility due to their polarity, while also providing steric bulk that may influence binding selectivity.
- 3-(Trifluoromethyl)phenyl () : The trifluoromethyl group is strongly hydrophobic and electron-withdrawing, which may enhance membrane permeability but reduce aqueous solubility compared to methoxylated analogs .
Electronic and Steric Considerations
- Fluorine vs. Methoxy on Triazolo Ring : Fluorine’s smaller atomic radius and higher electronegativity (compared to methoxy) could lead to tighter binding in sterically constrained active sites.
- Trifluoromethyl vs.
Research Trends and Implications
- Fluorination Strategies : The prevalence of fluorine in the target compound and ’s analog aligns with medicinal chemistry trends to improve metabolic stability and target affinity .
- Methoxy Group Utilization : Methoxy substituents, as seen in the target compound and ’s analog, are frequently employed to modulate solubility and π-stacking interactions in drug design .
Q & A
Q. What are the recommended strategies for optimizing the synthetic yield of this compound?
To enhance synthetic yield, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Flow chemistry techniques can improve reproducibility and scalability by ensuring precise control over reaction kinetics and mixing efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation using HPLC (>95% purity) are critical for isolating the target compound .
Q. How should researchers approach structural characterization when spectral data discrepancies arise?
Use multi-modal spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton integration.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₂H₂₀FN₅O₃S).
- X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of the triazolo-pyridazine core and thioacetamide linkage . Cross-validate findings with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .
Q. What methodological considerations are critical for assessing solubility and formulation stability?
Conduct solubility screens in solvents with varying polarity (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy. For stability, monitor degradation under accelerated conditions (40°C/75% RH) over 14 days via HPLC. Lyophilization in PBS (pH 7.4) is recommended for long-term storage at 2–8°C . Include differential scanning calorimetry (DSC) to study thermal behavior and identify polymorphic transitions .
Q. What in vitro screening protocols are recommended for initial biological activity assessment?
Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) using recombinant enzymes or cell lines expressing the target protein. Use ATP-competitive assays (e.g., LanthaScreen® kinase activity) with IC₅₀ determination via dose-response curves (1 nM–10 µM range). Include cytotoxicity profiling (MTT assay) in HEK-293 or HepG2 cells to rule out nonspecific effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
Focus on key substituents :
- Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity.
- Modify the triazolo-pyridazine core with methyl or cyclopropyl substituents to assess steric effects. Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., kinases) and validate with isothermal titration calorimetry (ITC) .
Q. What experimental models are suitable for evaluating in vivo pharmacokinetics?
Employ Sprague-Dawley rats for PK studies:
Q. How should researchers address contradictory biological activity data across assay systems?
Perform orthogonal validation :
- Compare enzymatic assays (e.g., fluorescence-based) with cellular assays (e.g., Western blot for target phosphorylation).
- Investigate off-target effects using broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™). Publish supplementary datasets with raw data and statistical analyses (e.g., ANOVA) to enable reproducibility .
Q. What computational strategies enhance the prediction of binding modes and metabolic pathways?
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with CYP450 metabolism prediction (e.g., StarDrop®). Identify labile sites (e.g., methoxy groups prone to demethylation) and synthesize deuterated analogs to improve metabolic stability .
Q. What strategies improve selectivity against off-target kinase isoforms?
Use crystal structure-guided design to exploit unique hydrophobic pockets in the target kinase. Introduce hydrogen bond donors (e.g., -NH₂) to enhance interactions with conserved catalytic lysine residues. Validate selectivity using isoform-specific inhibitors in competitive binding assays .
Q. How can combinatorial chemistry approaches accelerate lead optimization?
Leverage parallel synthesis to generate a 50-member library with variations in the acetamide and pyridazine moieties. Screen using high-throughput SPR (surface plasmon resonance) for binding kinetics (kₒₙ/kₒff). Prioritize compounds with >100-fold selectivity over related targets .
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